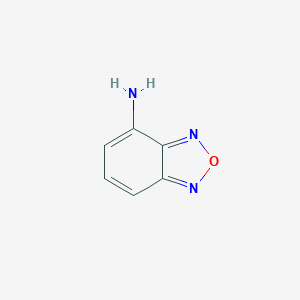

2,1,3-Benzoxadiazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzoxadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCMVRZVNJHUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342802 | |

| Record name | 2,1,3-Benzoxadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-63-5 | |

| Record name | 2,1,3-Benzoxadiazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzoxadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-benzoxadiazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,1,3-Benzoxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 2,1,3-benzoxadiazole, also known as benzofurazan. This heterocyclic scaffold is a cornerstone in the development of novel fluorophores, electronic materials, and pharmacologically active agents. Particular attention is given to the widely used intermediate, 4-nitro-2,1,3-benzoxadiazole (NBD), and its derivatives, which have demonstrated significant potential as anticancer agents through the modulation of key cellular signaling pathways.

Synthesis of 2,1,3-Benzoxadiazole and its Derivatives

The synthetic routes to 2,1,3-benzoxadiazole and its substituted analogs are well-established, typically commencing from substituted o-nitroanilines. A common and efficient pathway involves the cyclization of 2-nitroaniline to its N-oxide, followed by reduction to the core 2,1,3-benzoxadiazole heterocycle. This core can then be further functionalized, for instance, through bromination and subsequent cross-coupling reactions to introduce π-conjugated systems.

A pivotal intermediate in the synthesis of many biologically active derivatives is 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). This compound serves as a versatile precursor for a wide array of derivatives through nucleophilic substitution reactions with amines, thiols, and other nucleophiles.

General Synthetic Workflow

The synthesis of complex 2,1,3-benzoxadiazole derivatives often follows a multi-step sequence. A representative workflow for creating extended π-conjugated systems is outlined below.

Experimental Protocols

Protocol 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide [1][2]

-

In a 500 mL flask, combine 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt solution of KOH (7 mL).

-

To this mixture, add a sodium hypochlorite solution (130 mL, >10% activated chlorine) dropwise.

-

Stir the reaction mixture at room temperature for 7 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 1000 mL).

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield the product as a yellow solid.

Protocol 2: Synthesis of 2,1,3-Benzoxadiazole [1][2]

-

In a 250 mL flask, place 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL).

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture and filter.

-

Evaporate the solvents to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.

Protocol 3: Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole [2]

-

In a round-bottom flask, heat 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol) to 100°C.

-

Add bromine (1.5 mL, 30 mmol) dropwise over 2 hours.

-

Reflux the reaction mixture for 3 hours.

-

After cooling, dissolve the resulting solution in dichloromethane (40 mL) and wash with brine (40 mL).

-

Wash the organic fraction with saturated sodium bicarbonate solution (4 x 30 mL), brine (4 x 30 mL), and water (4 x 30 mL).

-

Dry the organic layer and concentrate under vacuum to yield the product.

Protocol 4: General Procedure for Sonogashira Coupling [1]

-

In a three-neck round-bottom flask, mix 4,7-dibromo-2,1,3-benzoxadiazole, dry triethylamine, bis(triphenylphosphine)palladium(II) dichloride, and triphenylphosphine.

-

Heat the mixture to 55°C and add copper iodide.

-

Slowly add a solution of the desired terminal aryl acetylene in dry triethylamine dropwise.

-

Reflux the reaction for 2 hours, monitoring by TLC.

-

After completion, purify the product by column chromatography.

Characterization of 2,1,3-Benzoxadiazole Derivatives

A comprehensive suite of analytical techniques is employed to elucidate the structure and properties of newly synthesized 2,1,3-benzoxadiazole derivatives.

Characterization Workflow

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for the parent 2,1,3-benzoxadiazole and some of its derivatives.

Table 1: Physicochemical Properties of Selected 2,1,3-Benzoxadiazole Derivatives

| Compound | Structure | Yield (%) | Melting Point (°C) |

| 2,1,3-Benzoxadiazole-1-oxide | C₆H₄N₂O₂ | 89[1][2] | 68[1][2] |

| 2,1,3-Benzoxadiazole | C₆H₄N₂O | 80[1][2] | 69[1][2] |

| 4,7-Dibromo-2,1,3-benzoxadiazole | C₆H₂Br₂N₂O | - | - |

| Derivative 9a | C₄₀H₄₄N₁₀O | 71[1] | 175[1] |

| Derivative 9d | C₄₀H₄₄N₁₀O | 79[1] | 199[1] |

Table 2: Spectroscopic Data for Selected 2,1,3-Benzoxadiazole Derivatives

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | Mass Spec (m/z) |

| 2,1,3-Benzoxadiazole | 7.85 (dd, 2H), 7.41 (dd, 2H)[1] | - | 3100, 3080, 1614, 1535, 1483, 834, 742[1][2] | [M]⁺ 120.0[1] |

| Derivative 9a | 8.20 (dd, 4H), 7.77 (dd, 4H), 7.61 (s, 2H), 4.66 (t, 4H), 2.07 (q, 4H), 1.42-1.23 (m, 20H), 0.88 (t, 6H)[1] | 164.3, 149.4, 134.4, 132.6, 128.4, 126.9, 123.7, 112.6, 98.8, 85.3, 53.4, 31.7, 29.4, 29.0, 28.9, 26.4, 22.6, 14.1[1] | 2970, 2951, 2810, 2211[1] | [M+H]⁺ 681.3768[1] |

| Derivative 9d | 8.21 (d, 4H), 7.78 (d, 4H), 7.64 (s, 2H), 4.59 (d, 4H), 2.13 (q, 2H), 1.40-1.27 (m, 16H), 0.97 (t, 6H), 0.90 (t, 6H)[1] | 164.3, 149.4, 134.4, 132.5, 128.4, 126.8, 123.7, 112.6, 98.7, 85.3, 53.4, 31.9, 29.44, 29.38, 29.34, 29.2, 28.9, 26.4, 22.7, 14.1[1] | 3031, 2950, 2918, 2850, 2209[1] | [M+H]⁺ 681.3777[1] |

Table 3: Photophysical and Electrochemical Properties of Selected π-Conjugated Derivatives

| Compound | λabs (nm) in CHCl₃ | λem (nm) in CHCl₃ | Stokes Shift (cm⁻¹) | ΦFL in CHCl₃ | Optical Band Gap (eV) | Electrochemical Band Gap (eV) |

| Derivative 9a | 419[1] | 494[1] | 3738[1] | ~0.5[1] | 2.67[1] | 2.70[1] |

| Derivative 9d | 419[1] | 498[1] | 3786[1] | ~0.5[1] | 2.64[1] | 2.48[1] |

Biological Activity and Signaling Pathways

Derivatives of 7-nitro-2,1,3-benzoxadiazole (NBD) have garnered significant interest for their potent biological activities, particularly as anticancer agents. One of the key mechanisms of action for these compounds is the inhibition of Glutathione S-Transferases (GSTs), enzymes that are often overexpressed in cancer cells and contribute to drug resistance.

Inhibition of Glutathione S-Transferase and Induction of Apoptosis

A well-studied NBD derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has been shown to be a potent inhibitor of GSTP1-1. GSTP1-1 can sequester and inhibit the c-Jun N-terminal kinase (JNK), a key regulator of apoptosis. By inhibiting GSTP1-1, NBDHEX promotes the dissociation of the GSTP1-1/JNK complex, leading to the activation of JNK and the subsequent triggering of the apoptotic cascade.

The activation of JNK can initiate both the extrinsic and intrinsic apoptotic pathways. In the nucleus, JNK can phosphorylate and activate transcription factors such as c-Jun and p53, leading to the expression of pro-apoptotic genes. At the mitochondria, JNK can directly phosphorylate and regulate the activity of Bcl-2 family proteins, promoting the release of cytochrome c and the activation of caspases.

This targeted approach, leveraging the overexpression of GSTs in tumor cells, makes NBD derivatives promising candidates for the development of novel anticancer therapies. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the design of even more potent and selective therapeutic agents.

References

- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

An In-depth Technical Guide to 2,1,3-Benzoxadiazol-4-amine: Core Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,1,3-Benzoxadiazol-4-amine, also known as 4-Aminobenzofurazan. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique fluorescent properties and biological activities.[1][2] This document summarizes key data, outlines experimental protocols, and presents logical workflows to support ongoing research and development efforts.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound.[3] Its core structure consists of a benzene ring fused to an oxadiazole ring, with an amine group substituted at the 4-position. This "push-pull" electronic architecture, with the electron-donating amino group and the electron-accepting benzoxadiazole system, is the basis for its notable photophysical characteristics.[4]

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃O | [3] |

| Molecular Weight | 135.12 g/mol | [3] |

| CAS Number | 767-63-5 | [3][5][6] |

| Appearance | Crystalline solid, powder | [5][7] |

| Synonyms | 4-Aminobenzofurazan, Benzofurazan-4-amine | [3] |

The following table summarizes key quantitative physicochemical data for this compound. Note that some values are predicted based on computational models.

| Property | Value | Notes | Source |

| Melting Point | 103 - 109 °C | Experimental | [1][5][7] |

| Boiling Point | 278.2 - 290.4 °C | Predicted | [1][5][7] |

| Density | 1.421 - 1.492 g/cm³ | Predicted | [1][5][7] |

| pKa | 0.53 - 7.28 | Predicted | [1][5][7] |

| Flash Point | 129.4 °C | Predicted | [1] |

| Refractive Index | 1.701 | Predicted | [1] |

| Vapor Pressure | 0.00208 mmHg at 25°C | Predicted | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The 1H NMR spectrum of related 7-nitro-2,1,3-benzoxadiazol-4-amine derivatives typically shows two doublets in the aromatic region corresponding to the protons on the benzoxadiazole ring.[8] The N-H signal from the amine group often appears as a broad singlet.[8] In the 13C NMR spectrum, the carbons of the benzoxadiazole ring appear in the aromatic region, with shifts influenced by the electron-withdrawing and donating groups.[8]

-

Infrared (IR) Spectroscopy : The IR spectrum of primary amines like this compound is characterized by two N-H stretching signals between 3200 and 3500 cm⁻¹.[9][10] A strong N-H scissoring absorption is also expected around 1550 to 1650 cm⁻¹.[10] C-N stretching absorptions for aromatic amines are typically found in the 1200 to 1350 cm⁻¹ region.[10]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.[8]

-

UV-Visible and Fluorescence Spectroscopy : The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold, a close derivative, is a well-known fluorophore.[8][11] NBD derivatives typically show absorption maxima between 460 nm and 500 nm, which corresponds to an intramolecular charge transfer (ICT) transition.[12] Their fluorescence emission is highly sensitive to solvent polarity (solvatochromism), with emission maxima generally ranging from 520 nm to 600 nm.[12] This property is exploited in designing fluorescent probes.[13]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of this compound and its derivatives.

The synthesis of the core 2,1,3-benzoxadiazole structure often starts from a substituted o-nitroaniline. A common route involves the oxidation of 2-nitroaniline to form the benzoxadiazole N-oxide, followed by deoxygenation.

Example Protocol: Synthesis of 2,1,3-Benzoxadiazole (Parent Compound) [14][15]

-

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide. A mixture of 2-nitroaniline, a phase transfer catalyst like tetrabutylammonium bromide, diethyl ether, and a strong base (e.g., KOH solution) is prepared.[15] A sodium hypochlorite solution is added dropwise, and the reaction is stirred for several hours.[14] The organic layer is then separated and concentrated to yield the N-oxide product.[14]

-

Step 2: Deoxygenation to 2,1,3-Benzoxadiazole. The N-oxide product is dissolved in a solvent like toluene along with a deoxygenating agent such as triphenylphosphine.[14][15] The mixture is refluxed for several hours.[14] After cooling, the product is purified, typically by column chromatography on silica gel, to yield the final 2,1,3-benzoxadiazole.[14]

Caption: General synthesis workflow for the 2,1,3-benzoxadiazole core.

Amino derivatives are often prepared from halo-substituted benzoxadiazoles. For instance, refluxing 4-chloro-7-nitro-2,1,3-benzoxadiazole with an appropriate amine (like ethyl p-aminobenzoate) in ethanol can yield the corresponding 4-amino substituted product.[16] Another approach involves the reduction of a nitro group to an amine group.[4]

Example Protocol: Reduction of a Nitro to an Amino Group [17]

-

Reaction Setup: The nitro-benzothiadiazole (a related scaffold) is dissolved in ethanol.

-

Addition of Reagents: Reagents such as FeSO₄·7H₂O, ammonium chloride, and zinc dust are added under vigorous stirring.

-

Reaction Conditions: The mixture is heated (e.g., to 50 °C) for several hours.

-

Workup: After cooling, the reaction mixture is filtered (e.g., through celite), and the filtrate is concentrated to obtain the crude amino-substituted product, which can be further purified.

Caption: Workflow for the reduction of a nitro-benzoxadiazole derivative.

-

Purification : Flash column chromatography is a standard method for purifying benzoxadiazole derivatives, often using solvent systems like hexanes and ethyl acetate.[18]

-

Analysis : Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions.[14] The structure and purity of the final compounds are confirmed using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[8][14]

Safety and Handling

This compound and its derivatives are classified as irritants.[1][3]

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures : Use in a chemical fume hood with adequate ventilation.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[19] Avoid inhalation of dust or vapor and contact with skin and eyes.[19]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[19]

-

Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases.[19]

Applications in Research and Drug Development

The benzoxadiazole scaffold is a key component in the development of fluorescent probes and biologically active molecules.[11][12]

-

Fluorescent Labeling and Sensing : The sensitivity of their fluorescence to the local environment makes them excellent probes for studying biomolecules.[12][13] For example, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a fluorogenic labeling reagent used for the analysis of amino acid neurotransmitters.[20]

-

Pharmaceutical Intermediates : The compound serves as a building block in the synthesis of pharmaceuticals.[1][2] Its derivatives have been investigated for various therapeutic properties.

-

Materials Science : The unique electronic and photophysical properties of benzoxadiazole derivatives are utilized in the development of organic electronic materials.[2]

This guide provides a foundational understanding of the chemical and physical properties of this compound. The data and protocols summarized herein are intended to facilitate further research and application of this versatile chemical scaffold.

References

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H5N3O | CID 584570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiourea‐ and Amino‐Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red‐Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxylate‐Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 767-63-5 [chemicalbook.com]

- 6. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. 768-09-2 | CAS DataBase [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. A new 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (ANBD)-Based Fluorescent Probe for the Detection of Hg2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 15. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3,- Benzoxadiazole -4-Yl) Amino Benzoate | Al-Nahrain Journal of Science [anjs.edu.iq]

- 17. mdpi.com [mdpi.com]

- 18. rsc.org [rsc.org]

- 19. matrixscientific.com [matrixscientific.com]

- 20. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 2,1,3-Benzoxadiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 2,1,3-Benzoxadiazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the key spectroscopic characteristics, detailed experimental protocols for data acquisition, and a logical workflow for the analysis of such compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic techniques for this compound and its closely related derivatives. Due to the limited availability of a complete public dataset for the unsubstituted title compound, data for relevant derivatives are included for comparative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

| 2,1,3-Benzoxadiazole | CDCl₃ | 7.85 (dd, 2H, J = 6.0, 4.0 Hz), 7.41 (dd, 2H, J = 6.0, 4.0 Hz)[1] |

| N,N-dimethyl-7-nitrobenzo[c][2][3][4]oxadiazol-4-amine | CDCl₃ | 8.49 (d, 1H), 6.09 (d, 1H), 3.34 (s, 6H)[2][4] |

| Aniline | CDCl₃ | 7.12 (m, 2H), 6.75-6.60 (m, 3H), 3.52 (s, 2H)[5] |

¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2,1,3-Benzoxadiazole | - | Data not readily available in searched sources. |

| N,N-dimethyl-7-nitrobenzo[c][2][3][4]oxadiazol-4-amine | CDCl₃ | 176.74, 166.88, 146.97, 145.42, 138.09, 133.75, 131.55, 129.22, 127.58, 125.44, 113.54, 104.17, 42.05[2][4] |

| Aniline | CDCl₃ | 147.0, 133.9, 125.8, 115.3[5] |

Table 2: Infrared (IR) Spectroscopy Data

| Compound | Sample Preparation | Key Vibrational Frequencies (cm⁻¹) |

| 2,1,3-Benzoxadiazole | KBr | 3100, 3080, 1614, 1583, 1535, 1483, 1440, 1351, 1282, 1200, 1146, 1012, 973, 891, 834, 742, 732[1] |

| 2,1,3-Benzoxadiazole-1-oxide | KBr | 3472, 3100, 3080, 1649, 1614, 1584, 1536, 1484, 1440, 1382, 1351, 1282, 1200, 1145, 1012, 963, 890, 833, 743[1] |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Substituted 2,1,3-Benzoxadiazoles (general) | Chloroform | ~419 | ~3.4 x 10⁴[1] |

| 4-amino-7-nitrobenzofurazan derivatives | Ethanol | 457 - 483 | 1.76 x 10⁴ (for 3a)[3] |

Table 4: Mass Spectrometry (MS) Data

| Compound | Ionization Method | Molecular Ion (M⁺) or (M+H)⁺ (m/z) |

| 2,1,3-Benzoxadiazole | - | 120.0[1] |

| N,N-dimethyl-7-(3-benzoylthioureido)benzo[c][2][3][4]oxadiazol-4-amine | ESI+ | 342.1072[4] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon, respectively.[1]

-

Data Acquisition:

-

Data Analysis: Analyze the chemical shifts, integration, and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained.

-

Compress the mixture under high pressure in a die to form a small, transparent pellet.

-

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.[1]

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, C-N, aromatic C-H).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, chloroform).

-

Perform serial dilutions to obtain a concentration that gives a maximum absorbance in the range of 0.1 - 1.0 AU.[6]

-

-

Instrumentation: A UV-Vis spectrophotometer is used for the analysis.[1]

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis: Determine the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The molecules are ionized, commonly using Electron Impact (EI) or Electrospray Ionization (ESI).[4]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized compound like this compound.

Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic analysis of a novel chemical compound.

This guide serves as a foundational resource for professionals engaged in the analysis of this compound and related compounds. The provided data and protocols facilitate a deeper understanding of its structural and electronic properties, which is crucial for its application in drug development and materials science.

References

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Thiourea‐ and Amino‐Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red‐Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxylate‐Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

The Versatile Scaffold: A Comprehensive Review of 2,1,3-Benzoxadiazole Applications in Drug Development

A deep dive into the synthesis, biological activities, and therapeutic potential of 2,1,3-benzoxadiazole derivatives reveals a promising and versatile core structure for the development of novel therapeutics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, including detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action across key therapeutic areas.

The 2,1,3-benzoxadiazole, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neurological effects, making it a privileged scaffold in the design of new therapeutic agents. Furthermore, the inherent fluorescent properties of many 2,1,3-benzoxadiazole derivatives have led to their development as valuable tools in biological imaging and high-throughput screening.

Anticancer Applications: Targeting Key Signaling Pathways

Derivatives of 2,1,3-benzoxadiazole have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.

One of the key mechanisms involves the inhibition of glutathione S-transferases (GSTs), enzymes that are often overexpressed in cancer cells and contribute to drug resistance. For instance, 7-nitro-2,1,3-benzoxadiazole derivatives have been shown to act as suicide inhibitors of GSTs. These compounds bind to the enzyme's active site and, following conjugation with glutathione, form a stable complex that inactivates the enzyme, leading to increased oxidative stress and apoptosis in cancer cells.[1]

Furthermore, certain 2,1,3-benzoxadiazole derivatives have been found to modulate key signaling pathways crucial for cancer progression, including the EGFR, PI3K/Akt/mTOR, and p53 pathways. By inhibiting these pathways, these compounds can effectively halt the uncontrolled growth and proliferation of cancer cells.

Below is a diagram illustrating the inhibition of the GST-mediated detoxification pathway by a 7-nitro-2,1,3-benzoxadiazole derivative, leading to apoptosis.

Caption: Inhibition of GST by a 7-nitro-2,1,3-benzoxadiazole derivative.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2,1,3-benzoxadiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran-Oxadiazole Hybrid 5d | A549 (Lung) | 6.3 ± 0.7 | [2] |

| Amide 1,3,4-oxadiazole linked benzoxazole 12c | HT-29 (Colon) | 0.018 | [3] |

| Amide 1,3,4-oxadiazole linked benzoxazole 12g | HT-29 (Colon) | 0.093 | [3] |

| 1,3,4-oxadiazole derivative 3 | HepG2 (Liver) | 7.21 | [4] |

| 1,3,4-oxadiazole derivative 4 | HepG2 (Liver) | 8.54 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of 2,1,3-benzoxadiazole derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2,1,3-benzoxadiazole derivative and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Applications: A New Frontier

2,1,3-Benzoxadiazole derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. While the exact mechanisms of action are still under investigation for many derivatives, some studies point towards the inhibition of essential microbial pathways. For instance, some 1,3,4-oxadiazole-based compounds have been shown to inhibit the biosynthesis of lipoteichoic acid (LTA), a crucial component of the cell wall of Gram-positive bacteria.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 2,1,3-benzoxadiazole derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 1,3,4-Oxadiazole Derivative F3 | Staphylococcus aureus | 8 | |

| 1,3,4-Oxadiazole Derivative F4 | Staphylococcus aureus | 4 | |

| 1,3,4-Oxadiazole Derivative I2 | Staphylococcus aureus | 4 | |

| 1,3,4-Oxadiazole Derivative F3 | Escherichia coli | 16 | |

| 1,3,4-Oxadiazole Derivative F4 | Escherichia coli | 16 | |

| 1,3,4-Oxadiazole Derivative I2 | Escherichia coli | 8 | |

| Benzoxazole Derivative II | Staphylococcus aureus | 50 | [5] |

| Benzoxazole Derivative III | Staphylococcus aureus | 25 | [5] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of 2,1,3-benzoxadiazole derivatives is typically determined using the broth microdilution method.

Principle: This method involves exposing a standardized suspension of a microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits visible growth.

Procedure:

-

Compound Dilution: Prepare a series of two-fold dilutions of the 2,1,3-benzoxadiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Neurological Applications: Modulating Key Receptors and Enzymes

The 2,1,3-benzoxadiazole scaffold has also shown potential in the development of drugs for neurological disorders. Research has focused on their ability to modulate the activity of key enzymes and receptors in the central nervous system.

For instance, certain benzoxazole-oxadiazole hybrids have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Furthermore, some derivatives are being investigated for their potential in treating Parkinson's disease by modulating pathways such as the Nrf2/NF-κB signaling pathway, which is involved in oxidative stress and neuroinflammation. The fluorescent properties of some 2,1,3-benzoxadiazole derivatives have also been exploited to develop probes for sigma receptors, which are implicated in various neurological processes.

The following diagram illustrates the inhibition of acetylcholinesterase by a benzoxazole-oxadiazole derivative, leading to increased acetylcholine levels in the synapse.

Caption: Inhibition of Acetylcholinesterase in the synaptic cleft.

Quantitative Data: Neurological Activity

The table below shows the IC50 values of selected benzoxazole-oxadiazole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Benzoxazole-oxadiazole analogue 2 | AChE | 6.40 ± 1.10 | [6] |

| Benzoxazole-oxadiazole analogue 2 | BuChE | 7.50 ± 1.20 | [6] |

| Benzoxazole-oxadiazole analogue 15 | AChE | 5.80 ± 2.18 | [6] |

| Benzoxazole-oxadiazole analogue 15 | BuChE | 7.20 ± 2.30 | [6] |

| Benzoxazole-oxadiazole analogue 16 | AChE | 6.90 ± 1.20 | [6] |

| Benzoxazole-oxadiazole analogue 16 | BuChE | 7.60 ± 2.10 | [6] |

| Donepezil (Standard) | AChE | 33.65 ± 3.50 | [6] |

| Donepezil (Standard) | BuChE | 35.80 ± 4.60 | [6] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The inhibitory activity of 2,1,3-benzoxadiazole derivatives against acetylcholinesterase can be determined using a colorimetric method based on Ellman's reagent.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically. The rate of TNB formation is proportional to the AChE activity.

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the 2,1,3-benzoxadiazole derivative at various concentrations. Include a control without the inhibitor.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Synthesis of the 2,1,3-Benzoxadiazole Core

A common synthetic route to the 2,1,3-benzoxadiazole core involves the cyclization of 2-nitroanilines. A general workflow is depicted below.

Caption: General synthetic workflow for 2,1,3-benzoxadiazole.

A detailed experimental protocol for the synthesis of the parent 2,1,3-benzoxadiazole is as follows:

Step 1: Synthesis of 2,1,3-Benzoxadiazole 1-oxide A mixture of 2-nitroaniline, a phase transfer catalyst such as tetrabutylammonium bromide, and an aqueous solution of a strong base (e.g., KOH) in an organic solvent (e.g., diethyl ether) is treated dropwise with an oxidizing agent like sodium hypochlorite solution. The reaction is stirred at room temperature, and the organic layer is then separated, dried, and concentrated to yield 2,1,3-benzoxadiazole 1-oxide.

Step 2: Synthesis of 2,1,3-Benzoxadiazole The 2,1,3-benzoxadiazole 1-oxide is then reduced to 2,1,3-benzoxadiazole. This is typically achieved by refluxing a solution of the N-oxide with a reducing agent such as triphenylphosphine in a suitable solvent like toluene. After the reaction is complete, the solvent is evaporated, and the crude product is purified by chromatography to afford 2,1,3-benzoxadiazole.

Conclusion

The 2,1,3-benzoxadiazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated significant potential in oncology, infectious diseases, and neurology. The continued exploration of this chemical space, coupled with a deeper understanding of the mechanisms of action and structure-activity relationships, will undoubtedly lead to the discovery of novel and effective drugs. The inherent fluorescent properties of these compounds also provide a unique advantage for their use as diagnostic and research tools. This guide serves as a foundational resource to aid researchers in harnessing the full potential of this remarkable heterocyclic system.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

An In-depth Technical Guide to the Solubility of 2,1,3-Benzoxadiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,1,3-Benzoxadiazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on delivering detailed experimental protocols for determining its solubility in various solvents. Standard methodologies, such as the shake-flask method, are presented to enable researchers to generate reliable and reproducible solubility data. Furthermore, this guide illustrates the experimental workflow and the logical interplay of solubility with other key physicochemical parameters in the context of drug discovery.

Introduction to this compound

This compound, also known as 4-aminobenzofurazan, is a heterocyclic aromatic amine. The benzoxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The amino substituent at the 4-position provides a key site for further chemical modification, making it a valuable building block in the synthesis of novel compounds for drug discovery and materials science. Understanding the physicochemical properties of this compound, particularly its solubility, is a critical first step in its development and application.

The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug candidate's developability. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and challenges in formulation development. Conversely, understanding a compound's solubility in various organic solvents is crucial for purification, chemical reactions, and the preparation of stock solutions for biological screening. Therefore, the accurate determination of the solubility of a compound like this compound in a range of pharmaceutically and chemically relevant solvents is paramount.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Water | 25 | Shake-Flask Method | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask Method | ||

| Methanol | 25 | Shake-Flask Method | ||

| Ethanol | 25 | Shake-Flask Method | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | ||

| Acetonitrile | 25 | Shake-Flask Method | ||

| Dichloromethane | 25 | Shake-Flask Method | ||

| Ethyl Acetate | 25 | Shake-Flask Method |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[1][2] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured. The following protocol is a generalized procedure based on the principles outlined in the OECD Guideline 105 for testing of chemicals.[3][4]

4.1. Materials

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO) of high purity

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Calibrated pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved compound in the original supernatant by back-calculating from the dilution factor.

-

4.3. Data Analysis and Reporting

-

The solubility should be reported in units of mg/mL and mol/L.

-

The temperature at which the solubility was determined must be specified.

-

For aqueous solutions, the pH of the saturated solution should be measured and reported.

Visualizing Experimental and Logical Workflows

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination.

5.2. Logical Relationships in Drug Discovery

The solubility of a compound is interconnected with other critical physicochemical properties that collectively influence its potential as a drug candidate. The following diagram illustrates these logical relationships.

Caption: Interplay of solubility and other key drug-like properties.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, this technical guide provides the necessary framework for researchers to determine this critical parameter. By following the detailed experimental protocol for the shake-flask method, scientists in drug discovery and related fields can generate high-quality, reliable solubility data. Understanding the solubility of this compound in various solvents is a foundational step that will underpin its successful application in the development of new therapeutics and functional materials.

References

A Technical Guide to the Historical Discovery and Development of Benzoxadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical journey of benzoxadiazole compounds, from their initial discovery to their current prominence in medicinal chemistry and materials science. It provides a comprehensive overview of the evolution of their synthesis, key experimental protocols, and a summary of their diverse applications, supported by quantitative data and visual diagrams to facilitate understanding and further research.

The Genesis of a Versatile Heterocycle: A Historical Perspective

The story of 2,1,3-benzoxadiazole, also known historically as benzofurazan, begins in the early 20th century. The seminal work of A. G. Green and F. M. Rowe in 1912 laid the foundation for this class of compounds. Their research, focused on the chemistry of o-nitroamines, led to the first synthesis of the benzoxadiazole N-oxide precursor, which they termed "oxadiazole oxides" (now commonly known as benzofurazan oxides or benzofuroxans).[1]

Their pioneering method involved the oxidation of o-nitroaniline using a hypochlorite solution.[1][2] This discovery was crucial as it provided the first access to the benzoxadiazole ring system. The parent 2,1,3-benzoxadiazole was subsequently obtained through the reduction of this N-oxide intermediate. While Green and Rowe's work focused on the N-oxide, the deoxygenation to the core benzoxadiazole scaffold became a key step in accessing the diverse derivatives we see today.

This initial discovery paved the way for over a century of exploration into the synthesis and properties of benzoxadiazole compounds, leading to a vast array of derivatives with significant applications across various scientific disciplines.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of 2,1,3-benzoxadiazole and its derivatives has evolved significantly, with modern methods offering improved yields, milder reaction conditions, and greater functional group tolerance.

2.1. The Historical Synthesis: From N-Oxide to the Core Heterocycle

The foundational synthesis of the benzoxadiazole core can be understood as a two-step process starting from o-nitroaniline.

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide (Benzofurazan Oxide)

The original method developed by Green and Rowe involved the intramolecular cyclization of an o-nitroaniline derivative. A modern adaptation of this procedure is the hypochlorite oxidation of o-nitroaniline.[2]

Step 2: Reduction to 2,1,3-Benzoxadiazole

The final step to obtain the parent benzoxadiazole is the deoxygenation of the N-oxide. Early methods for this reduction often employed phosphorus-based reagents. A common and effective method is the use of triphenylphosphine (PPh₃).[3]

2.2. Modern Synthetic Approaches

Contemporary synthetic chemistry has introduced a variety of more sophisticated and versatile methods for the preparation of functionalized benzoxadiazole derivatives, crucial for their application in drug discovery and materials science. These often involve transition-metal-catalyzed cross-coupling reactions to introduce diverse substituents onto a pre-formed benzoxadiazole core, such as the 4,7-dibromo-2,1,3-benzoxadiazole intermediate.[3]

Key Experimental Protocols

3.1. Historical Synthesis of 2,1,3-Benzoxadiazole-1-oxide (Adapted from Green and Rowe, 1912) [2]

-

Reactants: o-Nitroaniline, Sodium Hydroxide, Chlorine gas (to generate sodium hypochlorite in situ).

-

Procedure:

-

A solution of sodium hydroxide in water is prepared and cooled to 0°C.

-

Chlorine gas is bubbled through the cold sodium hydroxide solution to generate a sodium hypochlorite solution.

-

o-Nitroaniline is suspended in the freshly prepared sodium hypochlorite solution.

-

The mixture is stirred, leading to the formation of 2,1,3-benzoxadiazole-1-oxide as a precipitate.

-

The product is collected by filtration and can be purified by recrystallization.

-

3.2. Modern Synthesis of 2,1,3-Benzoxadiazole [3]

-

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide

-

Reactants: 2-Nitroaniline, Tetrabutylammonium bromide (TBAB), Potassium hydroxide (KOH), Sodium hypochlorite (NaClO), Diethyl ether.

-

Procedure: A mixture of 2-nitroaniline, TBAB, diethyl ether, and a KOH solution is prepared. To this, a sodium hypochlorite solution is added dropwise. After stirring at room temperature, the organic layer is separated, and the aqueous layer is extracted. The combined organic layers are evaporated to yield the N-oxide.[3]

-

Yield: 89%.[3]

-

-

Step 2: Reduction to 2,1,3-Benzoxadiazole

-

Reactants: 2,1,3-Benzoxadiazole-1-oxide, Triphenylphosphine (PPh₃), Toluene.

-

Procedure: A mixture of the N-oxide and triphenylphosphine in toluene is refluxed for several hours. After cooling, the mixture is filtered, and the solvent is evaporated. The crude product is then purified by chromatography.[3]

-

Yield: 80%.[3]

-

Applications and Structure-Activity Relationships

The unique electronic properties of the benzoxadiazole ring, being an electron-accepting moiety, have led to its widespread use in various fields.

4.1. Medicinal Chemistry

Benzoxadiazole derivatives are prominent scaffolds in drug discovery, exhibiting a wide range of biological activities.

-

Anticancer Agents: Certain 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives act as suicide inhibitors of glutathione S-transferases (GSTs), enzymes often overexpressed in tumor cells. These compounds can trigger apoptosis in cancer cells.

-

Fluorescent Probes: The most notable application of benzoxadiazoles in biological research is as fluorescent labels and probes. The 7-nitro-2,1,3-benzoxadiazole (NBD) group, in particular, is a widely used fluorophore for labeling amines and thiols in biomolecules. Its fluorescence is sensitive to the polarity of the local environment.

4.2. Materials Science

The electron-accepting nature of the benzoxadiazole core makes it a valuable building block for organic electronic materials.

-

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs): Benzoxadiazole derivatives are used as electron-acceptor units in conjugated polymers for OLED and OSC applications. By tuning the donor-acceptor structure, the electronic and optical properties of the materials can be precisely controlled.

-

Luminescent Liquid Crystals: Benzoxadiazole-based compounds have been synthesized to create materials that exhibit both liquid crystalline and luminescent properties, which are of interest for advanced display technologies.

Quantitative Data Summary

The following tables summarize key quantitative data for representative benzoxadiazole derivatives.

Table 1: Photophysical Properties of Selected Benzoxadiazole-Based Fluorophores

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent |

| NBD-amine derivative | ~470 | ~540 | Varies with polarity | Dichloromethane |

| D-π-A-π-D Fluorophore | ~419 | ~480-550 (solvent dependent) | ~0.5 | Chloroform |

Table 2: Biological Activity of Selected Benzoxadiazole Derivatives

| Compound | Target | Activity (IC₅₀/EC₅₀) | Cell Line/Assay |

| NBDHEX | Glutathione S-Transferase (GST) | Submicromolar inhibition | Human tumor cell lines |

| Benzoxazole derivative | Melatonin Receptor (MT₁) | Kᵢ = 1.2 nM | Radioligand binding assay |

| Benzoxazole derivative | Melatonin Receptor (MT₂) | Kᵢ = 0.5 nM | Radioligand binding assay |

Conclusion

From its initial discovery as a derivative of o-nitroaniline in the early 20th century, the benzoxadiazole scaffold has evolved into a cornerstone of modern chemistry. Its journey from a chemical curiosity to a privileged structure in medicinal chemistry and a key component in advanced materials is a testament to its versatile and tunable electronic properties. The continued development of novel synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to further innovations and applications for this remarkable heterocyclic compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety, Toxicity, and Handling of 2,1,3-Benzoxadiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for 2,1,3-Benzoxadiazol-4-amine (also known as 4-aminobenzofurazan). Due to the limited specific toxicological data for this compound, this guide also incorporates information from structurally similar analogs, including 4-amino-2,1,3-benzothiadiazole and various nitrobenzofurazan derivatives, to provide a more complete assessment of potential hazards.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | 4-Aminobenzofurazan | N/A |

| CAS Number | 767-63-5 | N/A |

| Molecular Formula | C₆H₅N₃O | N/A |

| Molecular Weight | 135.12 g/mol | N/A |

| Appearance | Not specified (likely a solid) | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Not specified | N/A |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards identified from available Safety Data Sheets (SDS) are:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Data

Acute Toxicity

No definitive LD50 or LC50 values for this compound have been identified. For a structurally related benzothiadiazine derivative, a rat oral LD50 was reported to be greater than 50 mg/kg[1].

Cytotoxicity of Structural Analogs

Several nitro-substituted benzoxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| A benzofurazan derivative (A3) | Rhizoctonia solani | 1.91 µg/mL | [2] |

| Benzofurazan derivatives | B16 melanoma cells | IC50 values ranging from 114.11 to 120.12 µg/mL for derivatives linked to SBA-15 | [3] |

Genotoxicity and Carcinogenicity

There are no specific genotoxicity or carcinogenicity studies available for this compound. A toxicological evaluation of two structurally related benzothiadiazine derivatives found that neither compound exhibited genotoxic concerns; they were not mutagenic or clastogenic and did not induce micronuclei in vitro or in vivo[4]. However, the GHS classification for the related compound 4-amino-5-chloro-2,1,3-benzothiadiazole includes a warning for being toxic to aquatic life with long-lasting effects[5]. Given that aromatic amines as a class are known to have mutagenic and carcinogenic potential, caution is warranted.

Subchronic Toxicity of Structural Analogs

A 90-day subchronic oral toxicity study in rats for two benzothiadiazine derivatives established No-Observed-Adverse-Effect-Levels (NOAELs) of 20 mg/kg/day and 100 mg/kg/day (the highest doses tested)[4].

Handling and Safety Precautions

Due to the irritant nature of this compound and the potential for unknown long-term health effects, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if handling large quantities.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Spills and Disposal

-

In case of a spill, avoid generating dust.

-

Wear appropriate PPE and collect the spilled material using a method that does not create dust (e.g., wet wipe or HEPA-filtered vacuum).

-

Place in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. The following are generalized protocols for key in vitro and in vivo toxicity assays based on OECD guidelines, which would be suitable for evaluating this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Methodology:

-

Cells (e.g., CHO, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound.

-

After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.

-

Cell viability is expressed as a percentage of the untreated control cells.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Methodology:

-

Histidine-dependent strains of Salmonella typhimurium are used.

-

The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

-

The bacteria are then plated on a minimal agar medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.

-

A significant increase in the number of revertant colonies compared to the control plates indicates that the compound is mutagenic.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

References

- 1. 3-((4-amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy)-2,2-dimethyl-N-propyl propanamide, 1093200-92-0 [thegoodscentscompany.com]

- 2. Benzofurazan derivatives as antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicological evaluation of two flavors with modifying properties: 3-((4-amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)-2,2-dimethyl-N-propylpropanamide and (S)-1-(3-(((4-amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)methyl)piperidin-1-yl)-3-methylbutan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Photophysical Landscape of 7-Nitro-2,1,3-benzoxadiazol-4-amine (NBD-Amine) Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold is a cornerstone in the design of fluorescent probes, valued for its small size, environmental sensitivity, and versatile reactivity.[1][2] Derivatives of 7-nitro-2,1,3-benzoxadiazol-4-amine (NBD-amine), in particular, have garnered significant attention for their utility in cellular imaging, biomolecule sensing, and as building blocks in more complex molecular systems.[2][3] This technical guide provides an in-depth exploration of the core photophysical properties of NBD-amine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their functional mechanisms.

Core Photophysical Properties of NBD-Amine Derivatives

The fluorescence of NBD-amine derivatives originates from an intramolecular charge transfer (ICT) transition, where the amino group acts as an electron donor and the nitro group as a strong electron acceptor.[1] This ICT character is highly sensitive to the local environment, making NBD-based probes excellent sensors for polarity changes. Generally, N-monoalkyl NBD amines (NBD-NHR) exhibit moderate to weak fluorescence, while N,N-dialkyl-substituted amines (NBD-NRR') are often weakly fluorescent.[1] In contrast, other derivatives such as NBD ethers (NBD-OR) and thioethers (NBD-SR) are typically non-fluorescent to weakly fluorescent.[1] This inherent difference in fluorescence intensity is a key principle in the design of "turn-on" fluorescent probes.

The photophysical properties of NBD-amine derivatives are profoundly influenced by the nature of the substituent at the 4-amino position and the polarity of the solvent. This solvatochromism is characterized by a bathochromic (red) shift in both the absorption and emission spectra with increasing solvent polarity.

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for a selection of NBD-amine derivatives, providing a comparative overview of their performance in different solvent environments.

Table 1: Photophysical Properties of N-(3-Iodopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Toluene | 443 | 27,000 | 516 | 73 | 0.95 |

| Dichloromethane | 458 | 26,000 | 531 | 73 | 0.77 |

| Acetone | 461 | 25,000 | 542 | 81 | 0.42 |

| Acetonitrile | 460 | 25,000 | 546 | 86 | 0.29 |

| Methanol | 465 | 22,000 | 554 | 89 | 0.12 |

| Water | 472 | 15,000 | 555 | 83 | 0.06 |

Table 2: Photophysical Properties of 4-(Azetidin-1-yl)-7-nitro-2,1,3-benzoxadiazole

| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Toluene | 472 | 24,000 | 532 | 60 | 0.80 |

| Dichloromethane | 486 | 23,000 | 541 | 55 | 0.58 |

| Acetone | 488 | 22,000 | 547 | 59 | 0.28 |

| Acetonitrile | 487 | 22,000 | 550 | 63 | 0.17 |

| Methanol | 491 | 20,000 | 553 | 62 | 0.07 |

| Water | 499 | 13,000 | 553 | 54 | 0.04 |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the accurate characterization of photophysical properties. The following sections outline the key protocols employed in the study of NBD-amine derivatives.

Synthesis of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives

The synthesis of NBD-amine derivatives is typically achieved through the nucleophilic aromatic substitution of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) with a primary or secondary amine.[4][5]

Materials:

-

4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

-

Primary or secondary amine of interest

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide)

-

Base (e.g., triethylamine or potassium carbonate)

-

Stirring apparatus

-

Reaction vessel

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Dissolve NBD-Cl in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add the amine of interest to the solution, typically in a 1:1 or slight excess molar ratio to NBD-Cl.

-

Add the base to the reaction mixture to scavenge the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure N-substituted 7-nitro-2,1,3-benzoxadiazol-4-amine derivative.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Measurement of Photophysical Properties

1. UV-Vis Absorption Spectroscopy:

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the NBD-amine derivative of a known concentration in a high-purity solvent.

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectra of the solutions in a quartz cuvette over a relevant wavelength range (typically 300-600 nm).

-

Determine the wavelength of maximum absorption (λ_abs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

2. Fluorescence Spectroscopy:

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Using the same solutions prepared for UV-Vis spectroscopy, excite the sample at its absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum over a suitable wavelength range.

-

Determine the wavelength of maximum emission (λ_em).

-

The Stokes shift is calculated as the difference between the emission and absorption maxima (λ_em - λ_abs).

-

3. Determination of Fluorescence Quantum Yield (Φ):

The fluorescence quantum yield is typically determined using a relative method with a well-characterized standard.

-

Standard: A fluorescent dye with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Procedure:

-

Prepare solutions of the NBD-amine derivative and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Record the absorption and fluorescence emission spectra for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

-

Visualizing Mechanisms and Workflows

The utility of NBD-amine derivatives as fluorescent probes often relies on specific chemical reactions or interactions that modulate their fluorescence. The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows.

Caption: General experimental workflow for the synthesis, characterization, and application of NBD-amine derivatives.

Caption: "Turn-on" fluorescence sensing mechanism of an NBD-ether probe for biothiol detection.[6]

References

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Exploring Derivatives of 2,1,3-Benzoxadiazol-4-amine for Novel Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzoxadiazole scaffold, particularly its 4-amino substituted derivatives, has garnered significant attention in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and emerging applications of these versatile compounds, with a focus on their potential in drug discovery and as advanced fluorescent probes.

Core Synthesis and Chemical Properties

Derivatives of 2,1,3-benzoxadiazol-4-amine are primarily synthesized through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, at the 4-position of the benzoxadiazole ring. The 7-nitro substituted analogue, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), is a common precursor, reacting readily with a wide range of primary and secondary amines to yield the corresponding 4-amino derivatives.

The general synthetic workflow for creating these derivatives is outlined below.

General synthetic workflow for this compound derivatives.

The photophysical properties of these compounds are a key area of interest. Many derivatives, especially those with a nitro group at the 7-position (often referred to as NBD derivatives), exhibit strong fluorescence. Their emission spectra are often sensitive to the polarity of the local environment, making them valuable as fluorescent probes.

Novel Applications in Drug Discovery